Ortho vs. Para Isobutoxy Substitution
The target compound bears the isobutoxy substituent at the ortho (C-2) position of the benzyl ring, whereas the widely used pharmaceutical intermediate 4-isobutoxybenzylamine and its N-alkyl derivatives (e.g., CAS 1040685-10-6) bear this group at the para (C-4) position [1][2]. Ortho substitution positions the alkoxy oxygen in close proximity (~2.8–3.2 Å) to the benzylic amine nitrogen, creating potential for intramolecular hydrogen bonding which is geometrically impossible in the para isomer. This regioisomeric difference is structurally confirmed by distinct InChIKeys: XJYGRXOGFYICPL-UHFFFAOYSA-N (target, ortho) vs. GRJVQNMJFISESN-UHFFFAOYSA-N (para comparator) [1][2].
| Evidence Dimension | Regioisomeric position of isobutoxy substituent on benzyl ring |
|---|---|
| Target Compound Data | Ortho (2-position) substitution; InChIKey: XJYGRXOGFYICPL-UHFFFAOYSA-N |
| Comparator Or Baseline | N-(4-Isobutoxybenzyl)-1-propanamine (CAS 1040685-10-6): Para (4-position) substitution; InChIKey: GRJVQNMJFISESN-UHFFFAOYSA-N |
| Quantified Difference | Ortho vs. para regioisomerism; intramolecular N···O distance ~2.8–3.2 Å (ortho) vs. >7 Å (para) |
| Conditions | Structural analysis based on PubChem-deposited 2D structures and computed InChIKeys [1][2] |
Why This Matters
Ortho substitution alters the conformational landscape and hydrogen-bonding capacity of the molecule relative to para-substituted analogs, making this compound a distinct chemical entity for SAR studies, receptor binding assays, or as a synthetic building block where regiospecificity is required.
- [1] PubChem Compound Summary for CID 28308172, N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 28308414, N-(4-Isobutoxybenzyl)-1-propanamine. National Center for Biotechnology Information (2024). View Source
